Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Overview
Description
1-Myristoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound containing myristic acid at the sn-1 position and butyric acid at the sn-3 position . It is a lipid molecule that plays a role in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Myristoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1-Myristoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Myristoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Hydrolysis: The ester bonds can be hydrolyzed to yield myristic acid, butyric acid, and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Oxidation: Myristic acid and butyric acid.
Reduction: Myristyl alcohol and butyryl alcohol.
Hydrolysis: Myristic acid, butyric acid, and glycerol.
Scientific Research Applications
1-Myristoyl-3-Butyryl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications in lipid-related disorders.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 1-Myristoyl-3-Butyryl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in intracellular signaling cascades by acting as a secondary messenger .
Comparison with Similar Compounds
Similar Compounds
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol: Contains oleic acid at the sn-2 position.
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol: Contains palmitic acid at the sn-2 position.
Uniqueness
1-Myristoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of myristic acid and butyric acid, which imparts distinct physicochemical properties and biological activities. Its structure allows for specific interactions with cellular components, making it valuable for research and industrial applications .
Biological Activity
Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known as 1-myristin-3-butyryl-rac-glycerol, is a fatty acid ester derived from tetradecanoic acid (myristic acid) and butoxy groups. This compound has attracted attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.54 g/mol. Its structure features a long hydrophobic hydrocarbon chain from tetradecanoic acid and a hydrophilic portion that includes a hydroxyl group and an ether-like linkage from the butoxy group. This amphiphilic nature contributes to its behavior in biological systems.
Property | Value |
---|---|
Molecular Weight | 372.54 g/mol |
Physical State | Viscous liquid or solid (depending on formulation) |
Solubility | Soluble in organic solvents (e.g., DMSO, dimethyl formamide) |
Purity | ≥98% |
Synthesis
The synthesis of this compound primarily involves esterification reactions . The mechanism typically includes:
- Nucleophilic Attack : The hydroxyl group attacks the carbonyl carbon of tetradecanoic acid.
- Formation of Ester Bond : This leads to the formation of the ester bond with the release of water.
- Equilibrium Shift : Removing water from the reaction mixture enhances product formation.
Biological Activity
This compound exhibits several biological activities that are important for its potential applications:
1. Antioxidant Activity
This compound has been identified as a potential lipophilic antioxidant. Its structural properties allow it to interact with lipid membranes, protecting them from oxidative damage.
2. Modulation of Cell Membrane Properties
Due to its amphiphilic characteristics, it can influence membrane fluidity, which is crucial for the function of membrane-bound enzymes and receptors. This modulation can affect various signaling pathways within cells.
3. Potential Anticancer Properties
Research indicates that tetradecanoic acid derivatives may exhibit anticancer activities by interacting with specific cellular pathways. For instance, studies have shown that certain fatty acids can influence apoptosis through caspase activation pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of tetradecanoic acid derivatives:
Properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBYUOWJONTJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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